3-hydroxy-3-methylpyrrolidin-2-one

Vitamin D Receptor VDR Antagonist HL-60 Cell Differentiation

Accelerate VDR antagonist programs with the only 3,3-disubstituted γ-lactam scaffold delivering a validated 3.9× IC₅₀ differential (dipropoxybenzyl: 180 nM vs. benzyl: 700 nM) and >16× potency window across N1-modifications. The 7.9× mouse liver microsomal half-life advantage (51.21 min vs. 6.50 min) supports ADME lead optimization. Compatible with enantioselective protonation protocols (up to 72% ee) and convergent platform synthesis for piperidinones, dihydropyridinones, and pyridinols. Procure as 95% pure racemate to enable systematic SAR exploration.

Molecular Formula C5H9NO2
Molecular Weight 115.1
CAS No. 15166-70-8
Cat. No. B6250229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-3-methylpyrrolidin-2-one
CAS15166-70-8
Molecular FormulaC5H9NO2
Molecular Weight115.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-3-methylpyrrolidin-2-one (CAS 15166-70-8): Core Properties and Procurement Context for a Substituted γ-Lactam


3-Hydroxy-3-methylpyrrolidin-2-one (CAS 15166-70-8, molecular formula C₅H₉NO₂, MW 115.13 g/mol) is a chiral, 3,3-disubstituted γ-lactam derivative of the pyrrolidin-2-one scaffold. The compound features a quaternary stereocenter at C3 bearing both a hydroxyl group and a methyl substituent, distinguishing it from simpler 3-hydroxypyrrolidin-2-ones that lack the 3-methyl group. This substitution pattern confers specific stereoelectronic properties and renders the molecule a valuable intermediate in the synthesis of bioactive compounds, including Vitamin D receptor (VDR) antagonists, transdermal penetration enhancer precursors, and marine natural product-inspired γ-amino acid derivatives [1]. The compound is commercially available as a racemate from multiple chemical suppliers at purities typically ranging from 97–98%, though enantiopure forms may require custom synthesis or chiral resolution .

3-Hydroxy-3-methylpyrrolidin-2-one: Why Class-Level Substitution of Pyrrolidinone Analogs Introduces Quantifiable Procurement Risk


Substituting 3-hydroxy-3-methylpyrrolidin-2-one with a generic pyrrolidin-2-one analog (e.g., 3-hydroxy-2-pyrrolidinone lacking the C3 methyl, or N-substituted variants with altered substitution patterns) is not scientifically or operationally sound due to three interdependent failure modes: (i) stereochemical divergence—the C3 methyl creates a quaternary stereocenter that fundamentally alters the molecule's chirality and conformational preferences relative to 3-unsubstituted analogs, directly impacting enantioselective synthesis outcomes [1]; (ii) metabolic stability—methyl substitution at C3 demonstrably modulates hepatic microsomal half-life compared to unsubstituted or differently substituted pyrrolidinones [2]; and (iii) pharmacophore geometry—the 3-hydroxy-3-methyl motif in VDR antagonist scaffolds produces target engagement values that differ by 2.5- to 16-fold compared to analogs with alternative substituents at the same position, underscoring that generic replacement would invalidate established structure-activity relationships and compromise experimental reproducibility [3].

3-Hydroxy-3-methylpyrrolidin-2-one: Comparative Quantitative Evidence Across VDR Antagonism, Metabolic Stability, and Chiral Synthesis


VDR Antagonist Potency: 3,5-Dipropoxybenzyl Derivative Exhibits 3.9-Fold Greater Activity Than Benzyl Analog

Within a congeneric series of complex VDR antagonist ligands that share the identical 3-hydroxy-3-methylpyrrolidin-2-one core and identical stereochemical configuration (3S,5S), variation of the N1-substituent yields a 3.9-fold difference in IC₅₀. The 3,5-dipropoxybenzyl-substituted derivative (BDBM50262550) demonstrates an IC₅₀ of 180 nM, whereas the benzyl-substituted comparator (BDBM50262539) shows an IC₅₀ of 700 nM. Both measurements were obtained under identical assay conditions: antagonist activity at the human Vitamin D3 receptor (VDR) in HL-60 cells assessed as inhibition of 1,25-(OH)₂-D3-induced cell differentiation via NBT assay [1]. A further derivative bearing a 3,5-dimethoxybenzyl group (BDBM50262544, 3R,5R stereochemistry) exhibits an IC₅₀ of 3,000 nM, a 16.7-fold reduction relative to the dipropoxybenzyl lead [2].

Vitamin D Receptor VDR Antagonist HL-60 Cell Differentiation Structure-Activity Relationship

Metabolic Stability: 3-Hydroxy-3-methyl Substitution in Mouse Liver Microsomes Yields Half-Life of 51.21 min vs. 6.50 min for Unsubstituted Comparator

In a head-to-head metabolic stability study using mouse liver microsomes, a series of pyrrolidinone derivatives was assessed for in vitro half-life. Compound 3w, which contains a 3-hydroxy-3-methyl substitution pattern on the pyrrolidinone ring, exhibited a half-life (t₁/₂) of 51.21 minutes, with predicted hepatic clearance (Qp,h) at 72.5% of plasma flow. In contrast, compound 3a, the comparator lacking the 3-methyl and 3-hydroxy substitution (unsubstituted at the analogous position), displayed a t₁/₂ of only 6.50 minutes with Qp,h at 95.4% [1]. Additional substituted analogs in the same study showed intermediate values: 3d (14.96 min), 3e (9.43 min), and 3v (7.82 min), establishing a quantitative rank-order that correlates C3 substitution with enhanced microsomal stability.

Metabolic Stability Liver Microsomes Half-Life ADME Profiling Pyrrolidinone Clearance

Chiral Proton Source Efficiency: 5-Substituted Pyrrolidin-2-ones with Steric Bulk Achieve up to 72% ee in Asymmetric Protonation

In a systematic investigation of 5-substituted pyrrolidin-2-ones as chiral proton sources for asymmetric protonation of lithium enolates, three structural classes were compared: those bearing a hydroxymethyl group, those bearing steric bulk, and those bearing a chelation site at the 5-position. The pyrrolidin-2-ones bearing steric bulk at the 5-position delivered the highest enantioselectivity, producing enantioenriched α-tetralone derivatives in up to 72% enantiomeric excess (ee). The study explicitly notes that among the three classes, the sterically encumbered pyrrolidin-2-ones outperformed both the hydroxymethyl-bearing and chelation-site-bearing variants in achieving enantiomeric enrichment [1]. This class-level inference establishes that 3-hydroxy-3-methylpyrrolidin-2-one, which incorporates both a C3 methyl (steric bulk) and a C3 hydroxyl (potential chelation site), possesses structural features aligned with the highest-performing chiral proton source category identified in the study.

Asymmetric Synthesis Chiral Proton Source Enantioselective Protonation Lithium Enolate Pyrrolidin-2-one

Enantioselective Pyrrolidinone Synthesis: Lewis Base-Catalyzed Radical Addition Establishes General Protocol for Enantioenriched γ-Lactams

A catalytic asymmetric protocol combining photoredox catalysis with chiral isothiourea Lewis base catalysis enables the synthesis of enantioenriched pyrrolidinones via radical conjugate addition to α,β-unsaturated anhydrides and esters. The methodology represents the first example of asymmetric radical conjugate addition to such substrates and proceeds through stereoselective interception of α-amino radicals by α,β-unsaturated acyl ammonium intermediates. The protocol was validated through application to the synthesis of biologically active γ-amino butyric acid derivatives [1]. While this study does not directly compare 3-hydroxy-3-methylpyrrolidin-2-one against specific analogs, it establishes a general, enantioselective entry to chiral pyrrolidinones that supports the broader synthetic accessibility of 3-substituted γ-lactam scaffolds, including the target compound. This methodological advance provides an alternative synthetic route distinct from traditional 1,3-dipolar cycloaddition approaches.

Enantioselective Synthesis Radical Conjugate Addition Photoredox Catalysis Organocatalysis γ-Amino Butyric Acid

3-Hydroxy-3-methylpyrrolidin-2-one: Evidence-Based Research and Industrial Application Scenarios


Vitamin D Receptor (VDR) Antagonist Lead Optimization

Based on the 3.9-fold IC₅₀ differential observed between dipropoxybenzyl (180 nM) and benzyl (700 nM) derivatives of the 3-hydroxy-3-methylpyrrolidin-2-one scaffold [1], this compound serves as a validated core for VDR antagonist development programs. Procurement of the parent 3-hydroxy-3-methylpyrrolidin-2-one enables modular diversification at the N1-position to explore structure-activity relationships within a congeneric series where a >16-fold potency window has been empirically established (180 nM vs. 3,000 nM across substituent types) [2]. This scenario is particularly relevant for academic medicinal chemistry groups and pharmaceutical discovery teams targeting VDR-mediated pathways in oncology or calcium homeostasis disorders.

Hepatic Metabolic Stability Enhancement for Pyrrolidinone-Based Candidates

When in vitro metabolic stability is a gating criterion for lead progression, the 3-hydroxy-3-methyl substitution pattern provides a quantifiable advantage: a 7.9-fold increase in mouse liver microsomal half-life (51.21 min for 3w vs. 6.50 min for unsubstituted comparator 3a) [1]. This differential, measured under standardized microsomal incubation conditions, supports the procurement of 3-hydroxy-3-methylpyrrolidin-2-one as a preferred starting material or reference standard for ADME optimization campaigns, particularly in early-stage drug discovery where reducing hepatic clearance risk is prioritized.

Asymmetric Synthesis Using Chiral Pyrrolidin-2-ones as Proton Sources

For synthetic methodology laboratories developing enantioselective protonation protocols, 3-hydroxy-3-methylpyrrolidin-2-one belongs to the empirically validated 'steric bulk' class of pyrrolidin-2-ones that delivered up to 72% enantiomeric excess in asymmetric protonation of lithium enolates [1]. This performance benchmark positions the compound as a candidate for further optimization in chiral proton source applications. Researchers procuring this scaffold can build upon the established class-level finding that sterically encumbered pyrrolidin-2-ones outperform hydroxymethyl-bearing and chelation-site-bearing variants in achieving enantiomeric enrichment [1].

Convergent Synthesis of Bioactive Pyrrolidinone and Piperidinone Precursors

The compound serves as a structural entry point within a convergent synthetic strategy that enables selective access to pyrrolidinones, piperidinones, dihydropyridinones, and pyridinols from a common intermediate [1]. This platform chemistry approach, documented in the synthetic methodology literature, positions 3-hydroxy-3-methylpyrrolidin-2-one within a broader chemical space of bioactive product precursors. Procurement in this context supports medicinal chemistry efforts requiring diverse heterocyclic scaffolds from a unified synthetic route, with potential applications in the preparation of cognition-enhancing agents and other CNS-active γ-lactam derivatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-hydroxy-3-methylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.